molecular formula C10H11NO2S B15214003 1-(Thiophen-2-ylmethyl)piperidine-2,4-dione

1-(Thiophen-2-ylmethyl)piperidine-2,4-dione

Cat. No.: B15214003
M. Wt: 209.27 g/mol
InChI Key: VESZOOIDVSVROO-UHFFFAOYSA-N
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Description

1-(Thiophen-2-ylmethyl)piperidine-2,4-dione is a compound with the molecular formula C10H11NO2S and a molecular weight of 209.26 g/mol . This compound features a piperidine ring substituted with a thiophene group at the 2-position and a ketone group at the 4-position. The presence of the thiophene ring imparts unique chemical properties to the compound, making it of interest in various fields of research and industry.

Preparation Methods

The synthesis of 1-(Thiophen-2-ylmethyl)piperidine-2,4-dione can be achieved through several synthetic routes. One common method involves the condensation of thiophene-2-carboxaldehyde with piperidine-2,4-dione under acidic conditions. The reaction typically proceeds via the formation of an imine intermediate, which is subsequently reduced to yield the desired product . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

1-(Thiophen-2-ylmethyl)piperidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced thiophene derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, where halogenated reagents can introduce new functional groups.

    Cyclization: The compound can undergo cyclization reactions to form fused ring systems, which are of interest in medicinal chemistry.

Scientific Research Applications

1-(Thiophen-2-ylmethyl)piperidine-2,4-dione has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: The compound is used in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of 1-(Thiophen-2-ylmethyl)piperidine-2,4-dione involves its interaction with specific molecular targets. The thiophene ring can engage in π-π interactions with aromatic residues in proteins, while the piperidine ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects .

Comparison with Similar Compounds

1-(Thiophen-2-ylmethyl)piperidine-2,4-dione can be compared with other thiophene-containing compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound in research and industry.

Properties

Molecular Formula

C10H11NO2S

Molecular Weight

209.27 g/mol

IUPAC Name

1-(thiophen-2-ylmethyl)piperidine-2,4-dione

InChI

InChI=1S/C10H11NO2S/c12-8-3-4-11(10(13)6-8)7-9-2-1-5-14-9/h1-2,5H,3-4,6-7H2

InChI Key

VESZOOIDVSVROO-UHFFFAOYSA-N

Canonical SMILES

C1CN(C(=O)CC1=O)CC2=CC=CS2

Origin of Product

United States

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